4-Chloro-2-fluoro-5-methoxypyridine CAS 1227502-63-7 properties
4-Chloro-2-fluoro-5-methoxypyridine CAS 1227502-63-7 properties
The following technical guide provides an in-depth analysis of 4-Chloro-2-fluoro-5-methoxypyridine , a critical intermediate in the synthesis of bioactive heterocyclic compounds.
CAS: 1227502-63-7 | Formula: C₆H₅ClFNO | Molecular Weight: 161.56 g/mol
Executive Summary
4-Chloro-2-fluoro-5-methoxypyridine is a highly functionalized pyridine scaffold characterized by its "bi-electrophilic" nature. It serves as a strategic building block in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its value lies in the orthogonal reactivity of its halogen substituents: the C2-fluorine atom is highly activated for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties
The compound presents as a white to off-white crystalline solid.[1][2] It requires inert storage conditions to prevent hydrolytic degradation of the activated C2-fluorine bond.
| Property | Value | Note |
| CAS Number | 1227502-63-7 | Unique Identifier |
| IUPAC Name | 4-Chloro-2-fluoro-5-methoxypyridine | |
| Molecular Weight | 161.56 g/mol | |
| Exact Mass | 161.0020 | |
| Predicted LogP | 1.6 - 1.9 | Lipophilic, suitable for CNS-active scaffolds |
| H-Bond Acceptors | 3 (N, O, F) | |
| H-Bond Donors | 0 | |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Hydrolytically unstable in acidic water |
| Storage | 2–8°C, under Nitrogen/Argon | Moisture sensitive |
Synthetic Utility & Reactivity Profile
The core utility of this molecule is its predictable regioselectivity. The interplay between the electron-deficient pyridine ring, the electron-donating methoxy group, and the two halogens dictates the reaction outcomes.
Regioselectivity Logic[3]
-
C2-Position (Fluorine): The fluorine atom at C2 is the primary site for Nucleophilic Aromatic Substitution (
) . The high electronegativity of fluorine, combined with the electron-withdrawing nature of the adjacent pyridine nitrogen, stabilizes the Meisenheimer complex intermediate, making F a superior leaving group to Cl in this specific context. -
C4-Position (Chlorine): The chlorine atom at C4 is less reactive toward
due to the steric influence of the C5-methoxy group and the distance from the ring nitrogen. However, the C-Cl bond is weaker than the C-F bond, making it the preferred site for Oxidative Addition in Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). -
C5-Position (Methoxy): The methoxy group acts as an electron-donating group (EDG) via resonance. While it slightly deactivates the ring toward nucleophilic attack compared to a proton, it serves as a Directed Metalation Group (DMG) , allowing for C6-lithiation if required.
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent synthesis pathways available from this scaffold.
Caption: Divergent reactivity map showing orthogonal functionalization at C2 (S_NAr) and C4 (Cross-coupling).
Experimental Protocols
These protocols are generalized based on standard pyridine chemistry adapted for this specific substitution pattern.
Protocol A: Selective at C2 (Synthesis of 2-Amino Derivatives)
Objective: Displacement of the C2-Fluorine with a primary amine while retaining the C4-Chlorine.
-
Preparation: In a dry round-bottom flask, dissolve 4-Chloro-2-fluoro-5-methoxypyridine (1.0 equiv) in anhydrous DMSO or NMP (0.2 M concentration).
-
Reagent Addition: Add the desired primary amine (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv).
-
Reaction: Stir the mixture at 60–80°C under an inert atmosphere (N₂). Monitor via LC-MS.
-
Checkpoint: The reaction is typically complete within 2–4 hours. If the temperature exceeds 100°C, trace displacement of the C4-chlorine or demethylation may occur.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMSO. Dry the organic layer over Na₂SO₄, filter, and concentrate.[3][4]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Suzuki-Miyaura Coupling at C4
Objective: Arylation at the C4 position using the chlorine handle.
-
Preparation: Charge a reaction vial with 4-Chloro-2-fluoro-5-methoxypyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Potassium Carbonate (2.0 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours.
-
Note: The C2-Fluorine is generally stable under these conditions, provided strong nucleophiles (like alkoxides) are avoided. Carbonate bases are safe.
-
-
Workup: Filter through a pad of Celite. Dilute with DCM, wash with brine, and concentrate.
Applications in Drug Discovery
This scaffold is frequently utilized to construct Type I and Type II Kinase Inhibitors .
-
Hinge Binding: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor in the ATP-binding pocket.
-
Solubility Modulation: The C5-methoxy group improves metabolic stability and lipophilicity profiles compared to a hydrogen, while preventing oxidative metabolism at that position.
-
Vector Exploration: The C4 position allows for the extension of the molecule into the solvent-exposed region or the hydrophobic back pocket, depending on the attached moiety.
Synthetic Workflow Diagram
Caption: Likely industrial synthesis route via selective Halex fluorination of the dichloro-precursor.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Handling: Use in a fume hood. Avoid contact with skin and eyes.[1][5][6][7] Wear nitrile gloves and safety goggles.
-
Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as hazardous chemical waste. Do not flush into drains.[7]
References
-
PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine (Analogous Structure/Properties). National Library of Medicine.[8] Available at: [Link][8]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Pannellum [gis.humboldt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]
